Methyl 2-bromo-4-fluoro-5-nitrobenzoate
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Description
Methyl 2-bromo-4-fluoro-5-nitrobenzoate, also known as 2-Bromo-4-fluoro-5-nitrobenzoic acid methyl ester, is a colorless, crystalline compound that is used in various scientific research applications. It is a useful reagent for organic synthesis and has been used in the synthesis of various organic compounds. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a common intermediate in the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Chemical Structure and Properties Analysis
A study on the crystallographic analysis of benzoic acid derivatives, including derivatives similar to Methyl 2-bromo-4-fluoro-5-nitrobenzoate, revealed insights into their electronic structure and molecular electrostatic potential. The research demonstrated how the presence of halogen and nitro groups affects the crystal packing and intermolecular interactions, which are critical for understanding the material's properties and potential applications in chemical synthesis and design (Pramanik, Dey, & Mukherjee, 2019).
Heterocyclic Synthesis
Methyl 2-bromo-4-fluoro-5-nitrobenzoate's structure is conducive to heterocyclic synthesis. One study illustrated its potential as a building block for solid-phase synthesis, enabling the creation of various nitrogenous heterocycles. These compounds are significant in drug discovery, showcasing the chemical's utility in developing new therapeutics (Křupková, Funk, Soural, & Hlaváč, 2013).
Fluorimetric Analysis
In analytical chemistry, derivatives of Methyl 2-bromo-4-fluoro-5-nitrobenzoate have been used in fluorimetric determinations. For example, the reactivity of secondary amino acids with fluorogenic reagents shows the compound's utility in sensitive detection methods, highlighting its application in biochemical assays and research (Imai & Watanabe, 1981).
Protoporphyrinogen Oxidase Inhibitors
Research into trifluoromethyl-substituted derivatives, similar to Methyl 2-bromo-4-fluoro-5-nitrobenzoate, has uncovered their role as protoporphyrinogen IX oxidase inhibitors. This finding is vital for the development of herbicides and understanding the biochemical pathways involved in plant biology and agriculture (Li et al., 2005).
properties
IUPAC Name |
methyl 2-bromo-4-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRUAPOXQRIMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214432 |
Source
|
Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-fluoro-5-nitrobenzoate | |
CAS RN |
85953-31-7 |
Source
|
Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85953-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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